Rosiglitazone hydrochloride Rosiglitazone hydrochloride Rosiglitazone HCl is a blood glucose-lowering drugs, stimulating insulin secretion by binding to the PPAR receptors in fat cells.
Brand Name: Vulcanchem
CAS No.: 302543-62-0
VCID: VC20739780
InChI: InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
SMILES: CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Molecular Formula: C18H20ClN3O3S
Molecular Weight: 393.9 g/mol

Rosiglitazone hydrochloride

CAS No.: 302543-62-0

Cat. No.: VC20739780

Molecular Formula: C18H20ClN3O3S

Molecular Weight: 393.9 g/mol

* For research use only. Not for human or veterinary use.

Rosiglitazone hydrochloride - 302543-62-0

CAS No. 302543-62-0
Molecular Formula C18H20ClN3O3S
Molecular Weight 393.9 g/mol
IUPAC Name 5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride
Standard InChI InChI=1S/C18H19N3O3S.ClH/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);1H
Standard InChI Key XRSCTTPDKURIIJ-UHFFFAOYSA-N
SMILES CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl
Canonical SMILES CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=CC=CC=N3.Cl

Chemical Properties and Structure

Chemical Identity

Rosiglitazone hydrochloride is identified by the CAS number 302543-62-0 . It has several synonyms including BRL-49653 HCl and 5-[4-[2-[N-Methyl-N-(pyridinyl)amino]ethoxy]benzyl]thiazolidine-2,4-dione hydrochloride . The compound is the hydrochloride salt form of rosiglitazone (CAS: 122320-73-4) . The chemical formula of rosiglitazone hydrochloride is C18H20ClN3O3S with a molecular weight of 393.89 g/mol .

Physical Properties

Rosiglitazone hydrochloride appears as a white to off-white solid . While specific data for the hydrochloride salt is limited in the search results, the parent compound rosiglitazone has a melting point of 153-155°C, a predicted boiling point of 585.0±35.0°C, and a predicted density of 1.315±0.06 g/cm³ . The salt form would have different physical properties due to the addition of the hydrochloride group.

SolventSolubility
DMSO≥39.4 mg/mL
Water (with gentle warming and ultrasonic)≥2.81 mg/mL
Ethanol (with ultrasonic)≥51.2 mg/mL

Pharmacological Properties

Mechanism of Action

Rosiglitazone hydrochloride exerts its antidiabetic effects primarily through activation of PPARγ, a nuclear receptor that functions as a key transcriptional regulator of lipid metabolism and inflammation . Upon activation by rosiglitazone, PPARγ modulates the transcription of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity in peripheral tissues.

Recent research has identified a novel link between PPARγ activation by rosiglitazone and fractalkine (FKN) signaling. Specifically, rosiglitazone-activated PPARγ in macrophages represses the transcription of the FKN receptor gene while also preventing the plasma membrane translocation of the FKN receptor protein . Additionally, in endothelial cells, rosiglitazone activation of PPARγ impedes the nuclear export of FKN . These actions contribute to the anti-inflammatory effects of rosiglitazone, revealing a previously unrecognized mechanism that may be relevant to its therapeutic benefits.

Pharmacodynamics

In clinical studies, rosiglitazone has demonstrated several pharmacodynamic properties that could potentially ameliorate the increased risk of cardiovascular disease in type 2 diabetes mellitus . These include:

The compound also effectively blocks Cyclin-dependent kinase 5 (Cdk5)-mediated phosphorylation of PPARγ at Ser245 in vitro, which may contribute to its insulin-sensitizing effects .

Clinical Applications

Dosage Forms and Administration

Rosiglitazone is available in tablet form with various strengths. For combination therapy with metformin (AVANDAMET), it is available as oval, film-coated tablets containing rosiglitazone/metformin hydrochloride in several strengths: 2 mg/500 mg, 4 mg/500 mg, 2 mg/1,000 mg, and 4 mg/1,000 mg .

For patients inadequately controlled on rosiglitazone monotherapy, the usual starting dose of the combination therapy is 1,000 mg metformin (total daily dose) plus the current dose of rosiglitazone . Dose increases should be accompanied by careful monitoring for adverse events related to fluid retention . The maximum recommended daily dose is 8 mg rosiglitazone and 2,000 mg metformin .

SymbolGHS07
Signal wordWarning
Hazard statementsH315-H319
Precautionary statementsP264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313

Note: This table presents the GHS hazard classification information

Research Findings

Molecular Interactions

Recent structural studies have provided insights into the molecular basis for rosiglitazone's effects. Crystallographic studies have revealed how rosiglitazone binds to PPARγ, particularly near the activation function-2 (AF-2) helix . The thiazolidinedione (TZD) moiety of related compounds occupies the canonical ligand-binding pocket of the receptor .

Research has also identified that rosiglitazone effectively blocks Cdk5-mediated phosphorylation of PPARγ at Ser245 in vitro, which may be an important mechanism contributing to its insulin-sensitizing effects . These molecular insights are valuable for understanding the drug's mechanism of action and potentially developing improved therapeutic agents in this class.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator